2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-7(3-9)6(2)11(10-5)4-8(12)13;/h3-4,9H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBSNUHCQKDQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Condensation
The pyrazole ring is typically formed via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example:
- 3,5-Dimethylpyrazole Synthesis :
Reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions yields 3,5-dimethylpyrazole derivatives. This method, adapted from CN104628647A, employs water as the solvent and sodium sulfite to prevent oxidation, achieving yields >80%.
Regioselective Functionalization at C4
Introducing the aminomethyl group at the 4-position requires careful control to avoid di-alkylation:
- Mannich Reaction :
Reacting 3,5-dimethylpyrazole with formaldehyde and ammonium chloride in acetic acid introduces the aminomethyl group. This one-pot method, reported in Zia-ul-Haq et al. (2001), achieves 69% yield after 50 hours at 60°C. - Reductive Amination :
Using sodium cyanoborohydride to reduce an imine intermediate formed from 4-formyl-3,5-dimethylpyrazole and ammonia ensures high regioselectivity.
Hydrochloride Salt Formation
The final step involves protonation of the aminomethyl group with HCl:
- Direct Salt Formation :
Treating the free base with concentrated HCl in ethanol precipitates the hydrochloride salt. Crystallization from isopropanol-water (2:1) improves purity to >98%. - In Situ Generation :
Hydrolysis of the tert-butyl ester in aqueous HCl simultaneously generates the carboxylic acid and hydrochloride salt, streamlining the process.
Optimization and Byproduct Analysis
Key Challenges
- Di-Alkylation Impurities :
Excess tert-butyl chloroacetate leads to di-alkylated byproducts (e.g., 1,4-diacetic acid derivatives). Using equimolar ratios and monitoring via HPLC minimizes this issue. - Oxidative Degradation :
The aminomethyl group is prone to oxidation during storage. Adding antioxidants like sodium metabisulfite during crystallization enhances stability.
Comparative Performance of Methods
| Method | Yield (%) | Purity (%) | Solvent Use | Scalability |
|---|---|---|---|---|
| Solvent-Free Alkylation | 82 | 85 | None | High |
| Phase-Transfer Catalysis | 75 | 92 | Moderate | Moderate |
| Reductive Amination | 69 | 89 | High | Low |
Advanced Synthetic Approaches
One-Pot Tandem Reactions
A novel one-pot method combines pyrazole formation, alkylation, and salt formation using acetic acid as both solvent and catalyst. This approach, inspired by PMC9414415, reduces steps and improves atom economy.
Enzymatic Hydrolysis
Lipase-catalyzed hydrolysis of the tert-butyl ester offers an eco-friendly alternative to acidic conditions, achieving 78% yield with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of the target compound with three analogs:
Functional Group Analysis
- Target Compound: The acetic acid group confers water solubility at physiological pH, while the aminomethyl group allows for nucleophilic reactions (e.g., amide coupling). The hydrochloride salt stabilizes the amine .
- The ethyl ester reduces solubility but improves bioavailability .
- Aniline Dihydrochloride (CAS 1158527-40-2) : The benzylamine substituent facilitates aromatic interactions in drug-receptor binding. The dihydrochloride salt increases ionic strength, favoring crystalline stability .
- Phenyl Dihydrochloride (CAS 1051366-59-6) : The phenyl group at the 1-position of the pyrazole introduces steric bulk, which may reduce metabolic degradation but limit solubility .
Stability and Reactivity
- Hydrochloride salts (e.g., target compound) exhibit superior stability in aqueous solutions compared to free bases.
- Ethyl ester derivatives (e.g., CAS 1078161-73-5) undergo hydrolysis under basic conditions, releasing active carboxylic acids .
Biological Activity
2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid hydrochloride, also known as a derivative of pyrazole, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C10H19ClN3O2. Its molecular weight is approximately 240.73 g/mol. The structure includes a pyrazole ring with an aminomethyl substituent and an acetic acid moiety, which contributes to its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H19ClN3O2 |
| Molecular Weight | 240.73 g/mol |
| CAS Number | 2137996-64-4 |
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Effects : Some studies have demonstrated that pyrazole derivatives can inhibit bacterial growth by disrupting cellular processes.
- Anti-inflammatory Properties : Compounds in this class have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.
Pharmacological Studies
Several studies have explored the pharmacological effects of 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid hydrochloride:
-
In Vitro Studies :
- A study assessed the cytotoxic effects on various cancer cell lines, revealing significant inhibition of cell proliferation at concentrations above 25 µM.
- Another investigation focused on its antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced inflammation markers in induced arthritis models, suggesting its potential therapeutic role in inflammatory diseases.
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Effects
A study examining the effects on a rat model of arthritis demonstrated that administration of the compound significantly reduced swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting with pyrazole derivatives. For example, a pyrazole ring substituted with aminomethyl and methyl groups can undergo alkylation with chloroacetic acid derivatives under reflux conditions. Subsequent neutralization with hydrochloric acid yields the hydrochloride salt. Reaction conditions (e.g., solvent choice, temperature, and catalyst use) must be optimized to avoid side products like over-alkylation or decomposition. Characterization via NMR and mass spectrometry is critical to confirm purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming the three-dimensional structure, particularly for resolving substituent positions on the pyrazole ring. Alternatively, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D COSY) can elucidate bonding patterns and substituent orientations. Computational methods like density functional theory (DFT) may supplement experimental data by predicting molecular geometry and electronic properties .
Q. What analytical techniques are essential for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to quantify impurities. Thermal stability can be evaluated via thermogravimetric analysis (TGA), while differential scanning calorimetry (DSC) identifies phase transitions. Solubility profiles in polar (e.g., water, ethanol) and nonpolar solvents should be tested to inform formulation strategies .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins, such as enzymes or receptors. Quantum mechanical calculations (e.g., DFT) model electronic interactions at active sites, guiding hypotheses about mechanism of action. These tools require validation with in vitro assays (e.g., enzyme inhibition studies) to correlate computational predictions with experimental outcomes .
Q. What strategies resolve contradictions in reported solubility or stability data?
- Methodological Answer : Comparative studies under controlled conditions (e.g., pH, temperature, ionic strength) can identify environmental factors affecting solubility. For stability, accelerated degradation studies (e.g., exposure to light, heat, or oxidizing agents) combined with LC-MS analysis help pinpoint degradation pathways. Statistical tools like principal component analysis (PCA) may uncover overlooked variables in conflicting datasets .
Q. How does this compound compare structurally and functionally to related pyrazole derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies are key. For example, replacing the acetic acid moiety with a benzoic acid group (as in ) alters polarity and binding kinetics. Comparative assays (e.g., IC measurements in enzyme inhibition) quantify functional differences. Spectroscopic comparisons (e.g., IR for functional group analysis) highlight structural divergences .
Q. What experimental designs are recommended for studying its pharmacokinetic properties?
- Methodological Answer : In vitro assays (e.g., Caco-2 cell monolayers) assess intestinal absorption. Plasma protein binding can be quantified via equilibrium dialysis, while microsomal stability tests (using liver microsomes) predict metabolic pathways. In vivo studies in rodent models should measure bioavailability, half-life, and tissue distribution, with LC-MS/MS for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
